Cas no 41358-95-6 (4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-amine)
4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 4,5,6,7-tetrahydro-1H-Benzimidazol-2-amine
- 4,5,6,7-tetrahydro-1H-benzoimidazol-2-ylamine
- 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-amine
- SCHEMBL12134788
- F1913-0048
- 41358-95-6
- AKOS006341108
- D75448
- EN300-152712
- OEGHVQOUVYCTII-UHFFFAOYSA-N
- DB-348900
- CS-0093744
- SCHEMBL214394
- 4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine
-
- Inchi: 1S/C7H11N3/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H2,(H3,8,9,10)
- InChI Key: OEGHVQOUVYCTII-UHFFFAOYSA-N
- SMILES: N1C(N)=NC2=C1CCCC2
Computed Properties
- Exact Mass: 137.095297364g/mol
- Monoisotopic Mass: 137.095297364g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 54.7Ų
4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM330541-1g |
4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-amine |
41358-95-6 | 95%+ | 1g |
$1120 | 2021-08-18 | |
| Chemenu | CM330541-5g |
4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-amine |
41358-95-6 | 95%+ | 5g |
$4057 | 2021-08-18 | |
| Chemenu | CM330541-1g |
4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-amine |
41358-95-6 | 95%+ | 1g |
$862 | 2023-01-19 | |
| Chemenu | CM330541-5g |
4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-amine |
41358-95-6 | 95%+ | 5g |
$2497 | 2023-01-19 | |
| TRC | T257856-100mg |
4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-2-amine |
41358-95-6 | 100mg |
$ 185.00 | 2022-06-03 | ||
| TRC | T257856-500mg |
4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-2-amine |
41358-95-6 | 500mg |
$ 680.00 | 2022-06-03 | ||
| TRC | T257856-1g |
4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-2-amine |
41358-95-6 | 1g |
$ 1070.00 | 2022-06-03 | ||
| Enamine | EN300-152712-0.05g |
4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-amine |
41358-95-6 | 95.0% | 0.05g |
$245.0 | 2025-03-21 | |
| Enamine | EN300-152712-0.1g |
4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-amine |
41358-95-6 | 95.0% | 0.1g |
$366.0 | 2025-03-21 | |
| Enamine | EN300-152712-0.25g |
4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-amine |
41358-95-6 | 95.0% | 0.25g |
$524.0 | 2025-03-21 |
4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-amine Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-amine
4,5,6,7-Tetrahydro-1H-1,3-Benzodiazol-2-Amine: A Comprehensive Overview
The compound with CAS No. 41358-95-6, commonly referred to as 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-amine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of benzodiazoles, which are known for their unique structural properties and diverse applications. The benzodiazole framework itself is a bicyclic structure consisting of a benzene ring fused with a diazole ring, and the tetrahydro derivative further enhances its versatility by introducing saturated rings that can influence its electronic properties and reactivity.
Recent studies have highlighted the potential of 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-amine in various chemical reactions and material synthesis. For instance, researchers have explored its role as a precursor in the synthesis of advanced materials such as coordination polymers and metal-organic frameworks (MOFs). The presence of the amine group in the molecule makes it particularly useful in these applications due to its ability to coordinate with metal ions. This property has been leveraged in the development of porous materials with high surface areas, which are valuable in gas storage and catalysis.
In addition to its role in materials science, 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-amine has also been investigated for its potential in medicinal chemistry. The benzodiazole core is known for its bioactivity and ability to interact with biological targets such as enzymes and receptors. Recent research has focused on modifying the tetrahydrobenzodiazole structure to enhance its pharmacokinetic properties and improve its efficacy as a drug candidate. For example, studies have shown that substituting the amine group with other functional groups can significantly alter the molecule's solubility and bioavailability.
The synthesis of 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-amine typically involves multi-step reactions that require precise control over reaction conditions to achieve high yields. One common approach involves the cyclization of an appropriate diamine derivative under acidic or basic conditions. The resulting product is then subjected to hydrogenation or other reducing agents to achieve the tetrahydro structure. Researchers have also explored alternative synthetic routes using transition metal catalysts to improve reaction efficiency and selectivity.
From an environmental perspective, 4,5,6,7-tetrahydro-1H-1
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